
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, also known as DHMI, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHMI is a hydrazone derivative that has been synthesized and characterized for its various biological activities.
作用機序
The mechanism of action of (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is not fully understood. However, it has been proposed that (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide exerts its anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been shown to have a number of biochemical and physiological effects. (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and enzymes, such as COX-2 and iNOS, thereby reducing inflammation. (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide also improves glucose metabolism and insulin sensitivity by activating AMPK and increasing glucose uptake in skeletal muscle and adipose tissue. Furthermore, (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide induces apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several advantages for lab experiments. (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is easy to synthesize and has good stability, which makes it suitable for in vitro and in vivo studies. (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide also exhibits low toxicity, which allows for higher concentrations to be used in experiments. However, (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has some limitations, such as poor solubility in water and low bioavailability, which may limit its use in certain experiments.
将来の方向性
There are several future directions for (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide research. One potential direction is the development of (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide analogs with improved solubility and bioavailability. Another potential direction is the investigation of (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Furthermore, the mechanism of action of (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide needs to be further elucidated to fully understand its biological effects. Overall, (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has great potential for the development of novel therapeutics for cancer, inflammation, and diabetes.
合成法
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can be synthesized using a simple one-pot reaction between 3,4-dihydroxybenzaldehyde, 2-methylimidazole, and acetic hydrazide. The reaction proceeds via the condensation of the aldehyde group of 3,4-dihydroxybenzaldehyde with the hydrazide group of acetic hydrazide, followed by the formation of an imine intermediate with 2-methylimidazole. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.
科学的研究の応用
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and enzymes. Furthermore, (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-14-4-5-17(9)8-13(20)16-15-7-10-2-3-11(18)12(19)6-10/h2-7,18-19H,8H2,1H3,(H,16,20)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFRXBHDIOJSLR-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)
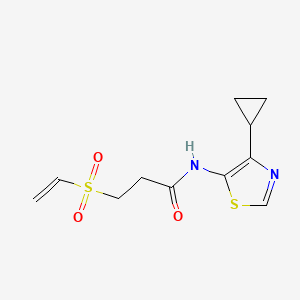
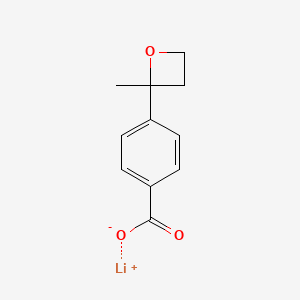
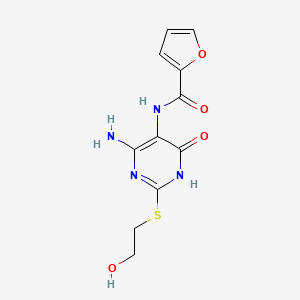
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)
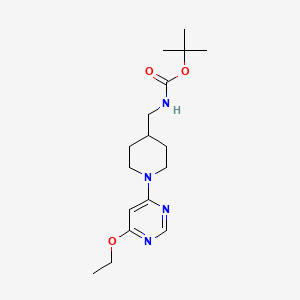
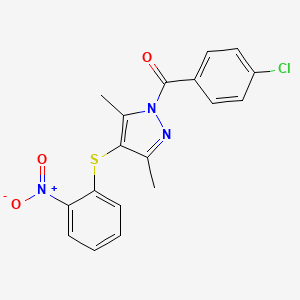
![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)

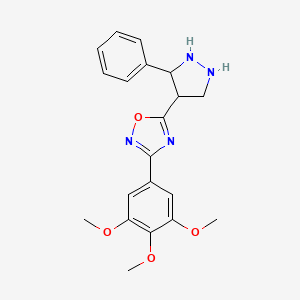
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)
![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2624432.png)